molecular formula C17H11ClO4 B14946824 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl benzoate

7-chloro-4-methyl-2-oxo-2H-chromen-6-yl benzoate

Katalognummer: B14946824
Molekulargewicht: 314.7 g/mol
InChI-Schlüssel: GREBACDKQIIOPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-chloro-4-methyl-2-oxo-2H-chromen-6-yl benzoate is a chemical compound belonging to the class of coumarin derivatives Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl benzoate typically involves the reaction of 7-chloro-4-methylcoumarin with benzoic acid or its derivatives. One common method includes the esterification of 7-chloro-4-methylcoumarin with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-chloro-4-methyl-2-oxo-2H-chromen-6-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted coumarin derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

7-chloro-4-methyl-2-oxo-2H-chromen-6-yl benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 4-methyl-2-oxo-2H-chromen-7-yl sulfamate
  • 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide

Uniqueness

7-chloro-4-methyl-2-oxo-2H-chromen-6-yl benzoate is unique due to the presence of the chloro group at the 7-position and the benzoate ester at the 6-position.

Eigenschaften

Molekularformel

C17H11ClO4

Molekulargewicht

314.7 g/mol

IUPAC-Name

(7-chloro-4-methyl-2-oxochromen-6-yl) benzoate

InChI

InChI=1S/C17H11ClO4/c1-10-7-16(19)21-14-9-13(18)15(8-12(10)14)22-17(20)11-5-3-2-4-6-11/h2-9H,1H3

InChI-Schlüssel

GREBACDKQIIOPJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OC(=O)C3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.